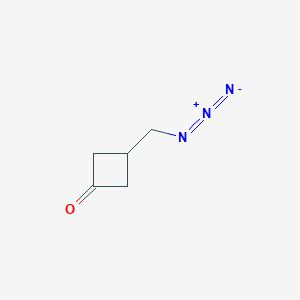
3-(Azidomethyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azidomethyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with an azidomethyl group and a ketone functional group
Wirkmechanismus
Target of Action
The primary targets of 3-(Azidomethyl)cyclobutan-1-one are currently unknown. This compound is a derivative of cyclobutanone, which is known to interact with various biological molecules . .
Mode of Action
Cyclobutanones, in general, are known to participate in cycloaddition reactions The azidomethyl group might be involved in these reactions, potentially leading to the formation of new compounds
Biochemical Pathways
Given the structural similarity to cyclobutanones, it is plausible that this compound could influence pathways involving cycloaddition reactions . .
Result of Action
Some studies suggest that azidomethyl groups can be used in DNA sequencing, indicating that this compound might interact with DNA . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azidomethyl)cyclobutan-1-one typically involves the introduction of an azido group to a cyclobutanone derivative. One common method includes the reaction of cyclobutanone with sodium azide in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Azidomethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitrocyclobutanone derivatives.
Reduction: Aminomethylcyclobutanone.
Substitution: Various substituted cyclobutanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Azidomethyl)cyclobutan-1-one has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Azidomethylcyclopropane: Similar structure but with a three-membered ring.
Azidomethylcyclopentane: Similar structure but with a five-membered ring.
Cyclobutanone: Lacks the azido group but shares the cyclobutanone core.
Uniqueness: 3-(Azidomethyl)cyclobutan-1-one is unique due to its combination of a strained four-membered ring and a highly reactive azido group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-(azidomethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-8-7-3-4-1-5(9)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBGRFSOBBLHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














